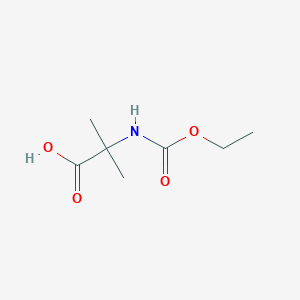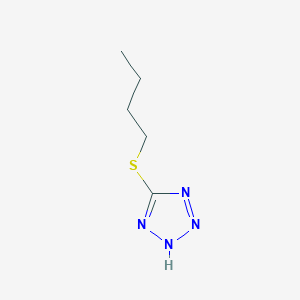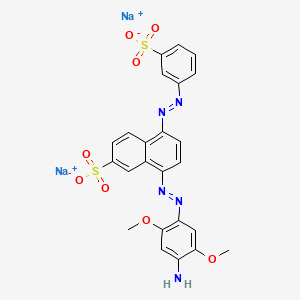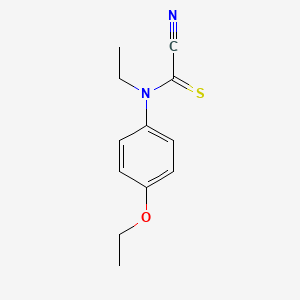
n-(Ethoxycarbonyl)-2-methylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Ethoxycarbonyl)-2-methylalanine: is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the alanine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Ethoxycarbonyl)-2-methylalanine typically involves the reaction of alanine with ethyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows: [ \text{Alanine} + \text{Ethyl Chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Ethoxycarbonyl)-2-methylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an ethyl group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethyl-substituted alanine.
Substitution: Formation of various substituted alanine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Ethoxycarbonyl)-2-methylalanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(Ethoxycarbonyl)-2-methylalanine involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can act as a protecting group, allowing the compound to participate in various biochemical reactions without undergoing unwanted side reactions. The compound can be hydrolyzed to release the active alanine molecule, which can then interact with enzymes and other proteins in biological systems.
Vergleich Mit ähnlichen Verbindungen
- N-(Ethoxycarbonyl)-L-leucine
- N-(Ethoxycarbonyl)-L-isoleucine
- N-(Ethoxycarbonyl)-L-valine
Comparison: N-(Ethoxycarbonyl)-2-methylalanine is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its ethoxycarbonyl group provides a versatile handle for further chemical modifications, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
91613-84-2 |
|---|---|
Molekularformel |
C7H13NO4 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
2-(ethoxycarbonylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-4-12-6(11)8-7(2,3)5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10) |
InChI-Schlüssel |
DVUNOMVPJHWGND-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)




![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)


